1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(phenylmethoxymethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-6-12(7-3-1)10-18-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHRBRTRNWRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
-Wittig Rearrangement to Aryl Benzyl Ketones
This compound serves as a precursor in the synthesis of aryl benzyl ketones via a one-pot -Wittig rearrangement. The reaction proceeds under lithiation conditions:
Reaction Conditions
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Substrate: α-(Benzotriazol-1-yl)benzyl ethers (e.g., 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole)
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Base: Lithium diisopropylamide (LDA, 2.2 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C to room temperature
Mechanism
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Deprotonation : LDA abstracts the α-proton adjacent to the benzotriazole moiety.
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Rearrangement : A -shift of the benzyl group generates a ketone intermediate.
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Elimination : The benzotriazolyl group departs, yielding the final aryl benzyl ketone.
Example Reaction
| Starting Material | Product (Aryl Benzyl Ketone) | Yield |
|---|---|---|
| 1-[(Benzyloxy)(phenyl)methyl]-BTA | Phenyl benzyl ketone | 63% |
| 1-[(Benzyloxy)(4-Cl-phenyl)methyl]-BTA | 4-Chlorophenyl benzyl ketone | 58% |
Key Data
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Reaction time: 2–4 hours
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Confirmed by NMR (disappearance of α-proton at ~5.5 ppm and benzotriazole signals) and NMR (carbonyl peak at ~197 ppm) .
Nucleophilic Substitution Reactions
The benzyloxymethyl group can act as a leaving group under specific conditions:
Acid-Catalyzed Cleavage
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Conditions : HCl (1M) in ethanol, reflux.
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Outcome : Cleavage of the benzyloxymethyl group releases benzyl alcohol and regenerates benzotriazole.
Base-Mediated Alkylation
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Conditions : Alkyl halides (e.g., methyl iodide) with KCO/TBAB in solvent-free microwave irradiation.
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Outcome : N-Alkylation at the benzotriazole nitrogen, forming 1-alkyl derivatives .
Deprotonation and Functionalization
The α-proton adjacent to the benzotriazole ring is highly acidic (pK ~25–30), enabling deprotonation for further functionalization:
Reaction with Electrophiles
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Electrophiles : Aldehydes, ketones, or acyl chlorides.
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Example : Reaction with benzaldehyde forms α,β-unsaturated ketones via conjugate addition .
Table: Reactivity with Carbonyl Compounds
| Carbonyl Compound | Product | Yield |
|---|---|---|
| Benzaldehyde | 1-(2H-Benzo[d] triazol-2-yl)-1,3-diphenylpropan-1-one | 68% |
| Acetone | 1-(Dialkylaminoalkyl)benzotriazole | 52% |
Coordination Chemistry
The benzotriazole nitrogen lone pairs enable metal coordination, useful in corrosion inhibition or catalysis:
Copper Surface Coordination
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Forms a stable Cu(I)-BTA complex, preventing oxidative corrosion .
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Structure: Planar adsorption on copper via N–Cu bonds.
Oxidative Degradation
Strong oxidants (e.g., KMnO) degrade the benzotriazole ring:
Scientific Research Applications
Pharmacological Properties
Benzotriazole derivatives, including 1-[(benzyloxy)methyl]-1H-1,2,3-benzotriazole, exhibit a wide range of biological activities. They are recognized for their antitumor , antibacterial , antifungal , and antiviral properties. The benzotriazole nucleus serves as a valuable scaffold for developing novel pharmacologically active compounds.
Table 1: Pharmacological Activities of Benzotriazole Derivatives
| Activity Type | Example Compounds | Effectiveness |
|---|---|---|
| Antitumor | 5,6-dimethyl-1H-benzotriazole | High efficacy |
| Antibacterial | N-alkyl derivatives | Moderate to high |
| Antifungal | 3-hydroxymethylbenzofurans | Significant activity |
| Antiviral | Various derivatives | Variable efficacy |
Synthesis of Bioactive Compounds
The compound is often used as a precursor in synthesizing more complex molecules. For instance, it can be involved in the formation of peptide coupling reagents and other biologically active compounds. The regioselective N-alkylation of benzotriazoles allows for the creation of various derivatives that enhance biological activity.
Case Study: Antiviral Activity
Research has shown that certain benzotriazole derivatives demonstrate antiviral properties against viruses such as the Flavivirus and Pestivirus genera. A study identified specific pyrazole derivatives as effective inhibitors of viral replication, showcasing the potential of benzotriazole derivatives in antiviral therapy .
Corrosion Inhibition
Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form stable complexes with metal ions, which helps to prevent corrosion in various environments.
Table 2: Corrosion Inhibition Efficiency
| Metal Type | Inhibitor Used | Efficiency (%) |
|---|---|---|
| Copper | 1-[(Benzyloxy)methyl]-1H-benzotriazole | 85 |
| Aluminum | Benzotriazole derivatives | 78 |
| Steel | Benzotriazole-based formulations | 90 |
Photostabilizers
In polymer science, benzotriazoles are utilized as photostabilizers to enhance the durability of plastics and rubbers against UV radiation. This application is crucial for products exposed to sunlight over extended periods.
Water Treatment
Benzotriazoles have been investigated for their role in wastewater treatment processes. Their ability to degrade under UV light makes them suitable candidates for photodegradation methods aimed at removing contaminants from water sources.
Case Study: Environmental Impact Assessment
A study assessed the environmental impact of benzotriazoles in aquatic systems and found that certain derivatives could effectively reduce pollutant levels while posing minimal toxicity to aquatic life . This highlights their potential utility in sustainable environmental practices.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Substituent Variations in Benzotriazole Ethers
Several benzotriazole ether derivatives share structural similarities with the target compound. Key examples include:
Key Findings :
Key Findings :
Sulfonyl and Carboxylic Acid Derivatives
Electron-withdrawing substituents on benzotriazole alter reactivity and coordination properties:
Key Findings :
- Sulfonyl derivatives act as efficient acylating agents, with methanesulfonyl variants enabling mild reaction conditions .
- Carboxylic acid derivatives form stable coordination complexes with transition metals (e.g., Zn, Cu), useful in material science .
Spectral and Structural Data Comparison
NMR and IR Spectral Features
Crystallographic Insights
- The biphenylmethoxy derivative (6d) exhibits a planar benzotriazole ring with a dihedral angle of 8.2° relative to the biphenyl group, favoring π-π interactions .
- Sulfonyl derivatives (e.g., 1-methanesulfonyl-benzotriazole) show localized N–N bond lengths (1.288–1.389 Å), confirming minimal delocalization in the triazole ring .
Biological Activity
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloride with sodium salt of 1-hydroxybenzotriazole in an ethanol-water mixture. This method allows for the formation of the desired product through a straightforward alkylation process at elevated temperatures .
Antimicrobial Activity
Benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that various analogues demonstrate potent inhibition against a range of bacterial strains:
- Gram-positive bacteria : Compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported .
In vitro tests revealed that specific derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Antiviral Activity
Research indicates that 1H-benzotriazole derivatives can inhibit viral replication. Notably, studies have focused on their activity against the helicase enzymes of various viruses such as Hepatitis C virus (HCV) and West Nile virus (WNV). For instance:
- IC50 values : The most active derivatives showed IC50 values around when tested against HCV helicase activity .
- Mechanism : The antiviral mechanism is primarily attributed to the ability of these compounds to interfere with viral RNA synthesis and helicase function .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been extensively studied. Compounds such as 4,5,6,7-tetrabromobenzotriazole have demonstrated selective inhibition against protein kinase CK2, which is implicated in various cancers:
- Mechanism : These compounds disrupt cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth .
- Selectivity : Research has shown that certain derivatives exhibit higher selectivity towards cancerous cells compared to normal cells, highlighting their therapeutic promise .
Case Studies
Several studies exemplify the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited superior antibacterial activity compared to smaller analogues .
- Antiviral Properties : In a comparative analysis of several benzotriazole derivatives against HCV and WNV, it was found that modifications in the alkyl chain significantly affected their inhibitory potency. The most effective compounds were those with longer alkyl chains .
- Cancer Cell Studies : Research focusing on the effects of benzotriazole derivatives on cancer cell lines demonstrated that specific modifications led to enhanced cytotoxicity against breast and prostate cancer cells while maintaining low toxicity towards normal cells .
Summary Table of Biological Activities
| Biological Activity | Target Organisms/Cells | Mechanism of Action | Notable Compounds |
|---|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of cell wall synthesis | 4-Bromobenzotriazole |
| Antiviral | HCV, WNV | Inhibition of helicase activity | 4,5-Dimethylbenzotriazole |
| Anticancer | Various cancer cell lines | Inhibition of protein kinases | 4,5,6,7-Tetrabromobenzotriazole |
Q & A
Q. What is the optimized synthetic route for 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole, and how is its structure validated?
The compound is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and propargyl alcohol derivatives. A representative protocol involves reacting 3-butyn-2-ol with benzyl azide under mild conditions to yield the triazole core, followed by benzyloxymethyl functionalization . Structural confirmation is achieved through:
- 1H NMR : Key signals include a singlet for the benzyloxymethyl group (δ 5.57 ppm) and aromatic protons (δ 7.31–7.36 ppm) .
- X-ray crystallography : Crystallographic data (e.g., space group P21/c, unit cell parameters a = 6.3510 Å, b = 20.830 Å) validate molecular geometry and intermolecular interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Proton signals for the benzyl group (δ 5.57 ppm) and triazole ring (δ 7.83 ppm) are diagnostic .
- IR spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-N (1450–1600 cm⁻¹) bonds confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 263.30) align with the compound’s molecular formula (C15H13N5) .
Advanced Research Questions
Q. How does this compound interact with SARS-CoV-2 main protease (Mpro)?
Benzotriazole derivatives act as mechanism-based inhibitors of viral proteases. For SARS-CoV-2 Mpro, the compound’s benzotriazole core forms covalent adducts with the catalytic cysteine residue (C145), as demonstrated by irreversible inactivation kinetics. Mutagenesis studies (e.g., C145A mutant) confirm the critical role of this residue in inhibition . Computational docking and molecular dynamics simulations further predict binding modes and stability in the active site .
Q. What insights do crystal structures provide about the reactivity of benzotriazole derivatives?
Crystal packing analysis reveals weak hydrogen bonds (C–H···N/O) and π–π stacking interactions between benzotriazole and aromatic rings. For example, in 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, a dihedral angle of 80.2° between the benzotriazole and oxadiazole planes suggests limited conjugation, favoring nucleophilic substitution at the methylene bridge . These structural features guide the design of derivatives with tailored steric and electronic properties.
Q. How do solvent and substituents influence the solvatochromic properties of benzotriazole-based compounds?
Polar solvents stabilize charge-transfer transitions in benzotriazole derivatives, as shown by UV-Vis spectroscopy. For instance, 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione exhibits a bathochromic shift in dimethyl sulfoxide (DMSO) compared to hexane. Density Functional Theory (DFT) calculations correlate this behavior with frontier molecular orbital energy gaps (ΔE = 3.2–3.5 eV) .
Q. What are common side reactions during the synthesis of benzotriazole derivatives, and how are they mitigated?
- Azide decomposition : Benzyl azide can decompose exothermically. Mitigation involves low-temperature (<0°C) handling and slow addition of reagents .
- Oxygen sensitivity : The triazole ring may oxidize under aerobic conditions. Inert atmosphere (N2/Ar) and radical scavengers (e.g., BHT) improve yields .
Methodological Guidance
For crystallographic studies : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve twinned or high-resolution data. Example refinement parameters: R1 = 0.039, wR2 = 0.102 .
For kinetic assays : Monitor enzyme inactivation via time-dependent IC50 shifts. Pre-incubate this compound with Mpro (10 min, 25°C) before adding substrate to confirm irreversible binding .
For computational modeling : Optimize geometries at the B3LYP/6-31G(d,p) level and perform docking with AutoDock Vina (grid size: 20 × 20 × 20 ų) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
